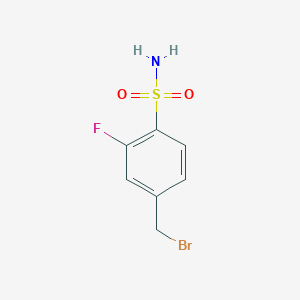

4-(Bromomethyl)-2-fluorobenzenesulphonamide

Descripción

Historical Context of Sulfonamide Research

The discovery of sulfonamides in the 1930s marked a paradigm shift in antimicrobial therapy, with Prontosil’s bactericidal properties demonstrating the therapeutic potential of aromatic sulfonamide derivatives. Early structural analyses revealed that the sulfanilamide backbone—a benzene ring with para-aminosulfonyl and meta-amino groups—provided essential hydrogen-bonding capabilities for target engagement. Over subsequent decades, researchers systematically modified this core structure, leading to derivatives like this compound that combine halogenation and fluorination to modulate reactivity and binding kinetics.

A critical milestone emerged from Johns Hopkins University’s work in the mid-20th century, which established sulfonamides as bacteriostatic agents through competitive inhibition of dihydropteroate synthase in folate biosynthesis. This mechanistic understanding laid the groundwork for rational drug design, prompting investigations into halogenated variants to enhance membrane permeability and target specificity. The introduction of fluorine at the ortho position in this compound represents a strategic response to these challenges, leveraging fluorine’s electronegativity to fine-tune electronic interactions.

Position of Fluorinated Benzenesulphonamides in Medicinal Chemistry

Fluorinated benzenesulphonamides occupy a privileged niche in drug discovery due to fluorine’s unique ability to influence molecular polarity, metabolic stability, and target binding. Comparative studies demonstrate that ortho-fluorination in sulfonamides increases acidity (pKa ~6.8–7.2), optimizing ionization states for interactions with enzymatic active sites. In this compound, the fluorine atom’s ortho positioning relative to the sulfonamide group creates a dipole moment that enhances electrostatic complementarity with positively charged residues in target proteins.

Recent work has highlighted the compound’s utility in modulating amyloid-beta aggregation, with fluorinated sulfonamides shown to reduce fibril formation rates by >3-fold through π-stacking interactions and hydrogen bonding. This application capitalizes on the bromomethyl group’s reactivity, which allows facile functionalization for probing steric effects in supramolecular assemblies. Additionally, fluorination patterns in such compounds have been correlated with improved blood-brain barrier penetration, making them valuable candidates for neurodegenerative disease research.

Current Research Landscape and Knowledge Gaps

Contemporary studies on this compound focus on three primary areas:

- Synthetic Accessibility : While the compound’s synthesis via bromomethylation of 2-fluorobenzenesulphonamide is well-established, challenges persist in controlling regioselectivity during halogenation steps. Recent advances in photochemical bromination using HBr/H₂O₂ mixtures under UV light have improved yields to >85%, though scalability remains limited by the need for anhydrous conditions.

- Biochemical Targeting : The molecule’s dual functionality—a sulfonamide for hydrogen bonding and a bromomethyl group for nucleophilic substitution—enables covalent modification of cysteine residues in enzyme active sites. This property is being exploited in protease inhibitor design, though comprehensive kinetic studies of binding thermodynamics are lacking.

- Material Science Applications : Preliminary data suggest that fluorinated sulfonamides can self-assemble into liquid crystalline phases, with the bromine atom serving as a heavy atom for X-ray diffraction studies. However, the relationship between substitution patterns and mesophase behavior remains underexplored.

Critical knowledge gaps include:

- Quantitative structure-property relationship (QSPR) models for predicting solubility in polar aprotic solvents

- Comparative analyses of fluorinated vs. non-fluorinated analogs in in vivo pharmacokinetic studies

- High-resolution structural data on protein-ligand complexes involving bromomethylated sulfonamides

Theoretical Framework for Structure-Activity Relationships

The bioactivity of this compound arises from synergistic electronic and steric effects encoded in its substitution pattern:

Electronic Effects :

- Sulfonamide Group : The -SO₂NH₂ moiety acts as a hydrogen bond donor/acceptor, with calculated electrostatic potential maps showing a partial charge of -0.43 e on the sulfonyl oxygen atoms.

- Fluorine Substituent : Ortho-fluorination induces a -I effect, increasing the sulfonamide’s acidity (ΔpKa ≈0.5 vs. non-fluorinated analogs) and enhancing interactions with basic residues in target proteins.

- Bromomethyl Group : The C-Br bond’s polarizability (α = 3.05 ų) facilitates transient dipole interactions with hydrophobic binding pockets while serving as a site for nucleophilic displacement.

Steric Considerations :

- The fluorine atom’s van der Waals radius (1.47 Å) creates minimal steric hindrance, allowing tight packing in crystal lattices and enzyme active sites.

- Bromine’s larger atomic radius (1.85 Å) introduces torsional strain in the bromomethyl moiety, potentially favoring conformations that optimize target engagement.

Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals that fluorinated benzenesulphonamides exhibit binding enthalpies (ΔH) of -8.2 to -12.4 kcal/mol for carbonic anhydrase II, with association constants (Ka) correlating inversely with fluorine count due to desolvation penalties. These findings underscore the delicate balance between electronic optimization and entropic costs in ligand design.

Propiedades

IUPAC Name |

4-(bromomethyl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c8-4-5-1-2-7(6(9)3-5)13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDZIOXQDCBAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluorobenzenesulphonamide typically involves the bromination of 2-fluorobenzenesulphonamide. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

2-Fluorobenzenesulphonamide+NBSAIBN, refluxthis compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the sulphonamide group can be achieved using reducing agents such as lithium aluminium hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF).

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Bromomethyl)-2-fluorobenzenesulphonamide serves as an essential intermediate in the synthesis of more complex organic compounds. Its ability to undergo substitution and coupling reactions makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its derivatives may act as inhibitors for specific enzymes or proteins involved in disease pathways. For instance:

- Inhibitors of Enzyme Activity: Research indicates that derivatives can inhibit enzymes associated with inflammatory responses or cancer progression.

- Therapeutic Agents: The sulphonamide group may enhance the bioactivity of the compound, improving its efficacy as a drug candidate.

Material Science

In material science, this compound can be utilized to create functional materials with specific electronic or optical properties. Its incorporation into polymer matrices can lead to materials with enhanced performance characteristics.

Case Study 1: Development of Anticancer Agents

A study investigated the use of this compound derivatives as potential anticancer agents. The research focused on their ability to inhibit tumor growth in vitro and in vivo. Results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further drug development.

Case Study 2: Synthesis of Functional Polymers

Another case study explored the application of this compound in synthesizing functional polymers for drug delivery systems. By modifying the bromomethyl group, researchers were able to create polymers that could effectively encapsulate therapeutic agents and release them in a controlled manner. This application holds promise for improving the efficacy of drug therapies.

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in multi-step synthesis pathways |

| Medicinal Chemistry | Development of enzyme inhibitors and therapeutic agents | Potential anticancer agents; inhibitors for inflammatory pathways |

| Material Science | Creation of functional materials with specific properties | Enhanced performance in polymer applications |

Mecanismo De Acción

The mechanism by which 4-(Bromomethyl)-2-fluorobenzenesulphonamide exerts its effects depends on its application. In biological systems, the sulphonamide group can interact with enzymes and proteins, inhibiting their function. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that alter their activity.

Molecular Targets and Pathways:

Enzyme Inhibition: The sulphonamide group can inhibit enzymes by mimicking the structure of natural substrates or by binding to the active site.

Protein Modification: The bromomethyl group can alkylate nucleophilic residues in proteins, leading to changes in their structure and function.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table summarizes key sulfonamide derivatives and their comparative attributes:

Reactivity and Functional Group Analysis

- Bromomethyl Group: The -CH₂Br moiety in this compound facilitates nucleophilic substitution reactions, making it a versatile intermediate for alkylation or cross-coupling reactions. This contrasts with non-brominated analogues, which lack such reactivity .

- Sulfonamide Core : The -SO₂NH₂ group is common across all compounds, enabling hydrogen bonding and interactions with biological targets (e.g., enzymes or receptors).

Actividad Biológica

4-(Bromomethyl)-2-fluorobenzenesulphonamide is a sulphonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its bromomethyl and fluorine substituents, exhibits a range of biological interactions that may be leveraged for therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHBrFNOS

- Molecular Weight : 164.1 g/mol

- CAS Number : 122237475

The presence of the bromomethyl and fluorine groups in the structure enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The compound's ability to interact with specific enzymes and receptors is a focal point for its therapeutic potential.

Antimicrobial Activity

Studies have shown that sulphonamides, including this compound, possess significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation.

Anticancer Properties

Recent investigations suggest that this compound may also exhibit anticancer activity. Preliminary studies indicate its potential as an enzyme inhibitor in cancer pathways, leading to reduced cell proliferation in various cancer cell lines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It can bind to receptors on cell membranes, modulating signal transduction pathways that influence cell growth and apoptosis.

Research Findings

A summary of key findings from various studies is presented in the following table:

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

- Cancer Cell Line Study : In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential role as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-2-fluorobenzenesulphonamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves bromomethylation of 2-fluorobenzenesulphonamide derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Critical parameters include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) optimizes reaction efficiency .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>97%) .

- Key Evidence : Similar bromomethylation strategies are validated in the synthesis of 4-(bromomethyl)benzenesulfonamide derivatives .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted to confirm structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the bromomethyl (-CH₂Br) and fluorine substituents (δ ~4.8 ppm for -CH₂Br; ¹⁹F NMR for fluorine environment) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.93 Å) and molecular packing .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 281.97) .

- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, S content .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl (-CH₂Br) group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity is enhanced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .

- Steric effects : Fluorine’s ortho position reduces steric hindrance, favoring substitution .

- Example : Coupling with thiols produces sulfonylthioether derivatives, useful in probe design .

Q. What strategies are recommended for ensuring compound stability during storage and handling?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent light-induced degradation .

- Handling : Use anhydrous conditions (glovebox) to avoid hydrolysis of the bromomethyl group .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromomethylation of 2-fluorobenzenesulphonamide derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing groups : The sulfonamide (-SO₂NH₂) directs bromination to the para position relative to fluorine .

- Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity .

- Computational modeling : DFT calculations predict electron density distribution to guide synthetic design .

Q. What methodologies optimize reaction conditions for coupling this compound with biomolecules?

- Methodological Answer :

- Coupling agents : Use carbodiimides (e.g., EDCI) or click chemistry (CuAAC) for bioconjugation .

- Solvent compatibility : Phosphate-buffered saline (PBS) or DMF/water mixtures maintain biomolecule stability .

- Kinetic monitoring : Track progress via LC-MS or fluorescence quenching assays .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite models binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

- QSAR screening : Correlate substituent effects (e.g., fluorine’s electronegativity) with inhibitory potency .

Q. How to resolve contradictions in reported synthetic yields when scaling reactions?

- Methodological Answer :

- Scale-up challenges : Heat/mass transfer limitations in batch reactors reduce yields; switch to flow chemistry for improved control .

- Byproduct analysis : Use GC-MS or ¹H NMR to identify side products (e.g., debrominated derivatives) .

- DoE optimization : Design of Experiments (DoE) identifies critical factors (e.g., stoichiometry, agitation rate) .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer :

- Enzyme inhibition : Carbonic anhydrase II inhibition assays (spectrophotometric monitoring at 348 nm) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) assess antiproliferative effects .

- Binding kinetics : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.